

# Technical Support Center: (S)-Tetrahydrofuran-3-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

Cat. No.: B019299

[Get Quote](#)

Welcome to the technical support center for **(S)-Tetrahydrofuran-3-ol**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What are the recommended long-term storage conditions for **(S)-Tetrahydrofuran-3-ol**?

**A1:** For optimal long-term stability, **(S)-Tetrahydrofuran-3-ol** should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place.[\[1\]](#)[\[2\]](#) Specific temperature recommendations can vary depending on the desired shelf life.

**Q2:** Is **(S)-Tetrahydrofuran-3-ol** sensitive to air and light?

**A2:** Yes, like many ethers, **(S)-Tetrahydrofuran-3-ol** is sensitive to air and light.[\[3\]](#)[\[4\]](#) Prolonged exposure can lead to the formation of explosive peroxides.[\[3\]](#)[\[5\]](#)[\[6\]](#) It is crucial to store the compound in a dark place and under an inert atmosphere if possible, especially for long-term storage.[\[1\]](#)[\[2\]](#)

**Q3:** What is the expected shelf life of **(S)-Tetrahydrofuran-3-ol**?

A3: The shelf life is dependent on the storage conditions. Under ideal conditions, the pure form can be stable for extended periods. One supplier suggests a shelf life of 3 years at -20°C and 2 years at 4°C.[7][8] Another indicates an expected stability of 1 year at ambient temperature with proper storage.[9] Always refer to the manufacturer's certificate of analysis for specific batch information.

Q4: What are the known incompatibilities of **(S)-Tetrahydrofuran-3-ol**?

A4: **(S)-Tetrahydrofuran-3-ol** is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][10] Contact with these substances should be avoided to prevent vigorous reactions.

Q5: Is **(S)-Tetrahydrofuran-3-ol** hygroscopic?

A5: While not explicitly stated in all safety data sheets, its solubility in water suggests that it may be hygroscopic.[1] It is recommended to store it in a dry environment to prevent moisture absorption, which could potentially influence its stability and reactivity in certain applications.

## Troubleshooting Guide

Problem 1: The typically colorless **(S)-Tetrahydrofuran-3-ol** has developed a yellow tint.

- Possible Cause: The yellowing of the compound may indicate the presence of impurities or initial stages of degradation. While a slight yellow color might not always signify a critical loss of purity, it warrants further investigation.
- Recommended Action:
  - Purity Check: Analyze the purity of the material using Gas Chromatography (GC) to quantify the level of impurities.
  - Peroxide Test: Test for the presence of peroxides, as their formation can sometimes be accompanied by a change in color. A detailed protocol for peroxide testing is provided in the "Experimental Protocols" section.

Problem 2: I observe crystal formation or a precipitate in my container of **(S)-Tetrahydrofuran-3-ol**.

- Possible Cause: The formation of crystals or a precipitate is a serious concern and could indicate the presence of dangerous, shock-sensitive peroxide crystals.[6][11] This is more likely to occur if the compound has been stored for an extended period, exposed to air, or if the container has been opened multiple times.
- CRITICAL WARNING: Do not attempt to open a container with visible crystals or a precipitate, especially around the cap or threads. Peroxide crystals can detonate upon friction or shock.[6]
- Recommended Action:
  - Do Not Move: Avoid moving or shaking the container.
  - Isolate the Area: Cordon off the area where the container is located.
  - Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent for guidance on safe disposal. Do not attempt to dispose of the material yourself.

Problem 3: My reaction is not proceeding as expected, and I suspect the quality of my **(S)-Tetrahydrofuran-3-ol**.

- Possible Cause: The presence of impurities, such as water or degradation products, can interfere with chemical reactions. Peroxides, in particular, can act as unwanted initiators or react with sensitive reagents.
- Recommended Action:
  - Verify Purity: Confirm the purity of the **(S)-Tetrahydrofuran-3-ol** using a validated analytical method like GC. Compare the results with the certificate of analysis.
  - Test for Peroxides: Even at low levels, peroxides can inhibit or alter reaction pathways. Perform a peroxide test as a standard quality control measure.
  - Purification: If peroxides or other impurities are detected, consider purifying the solvent before use. A protocol for peroxide removal is provided below. For other impurities,

distillation may be an option, but only after confirming the absence of peroxides. Never distill a solvent containing peroxides to dryness.[\[12\]](#)

## Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life

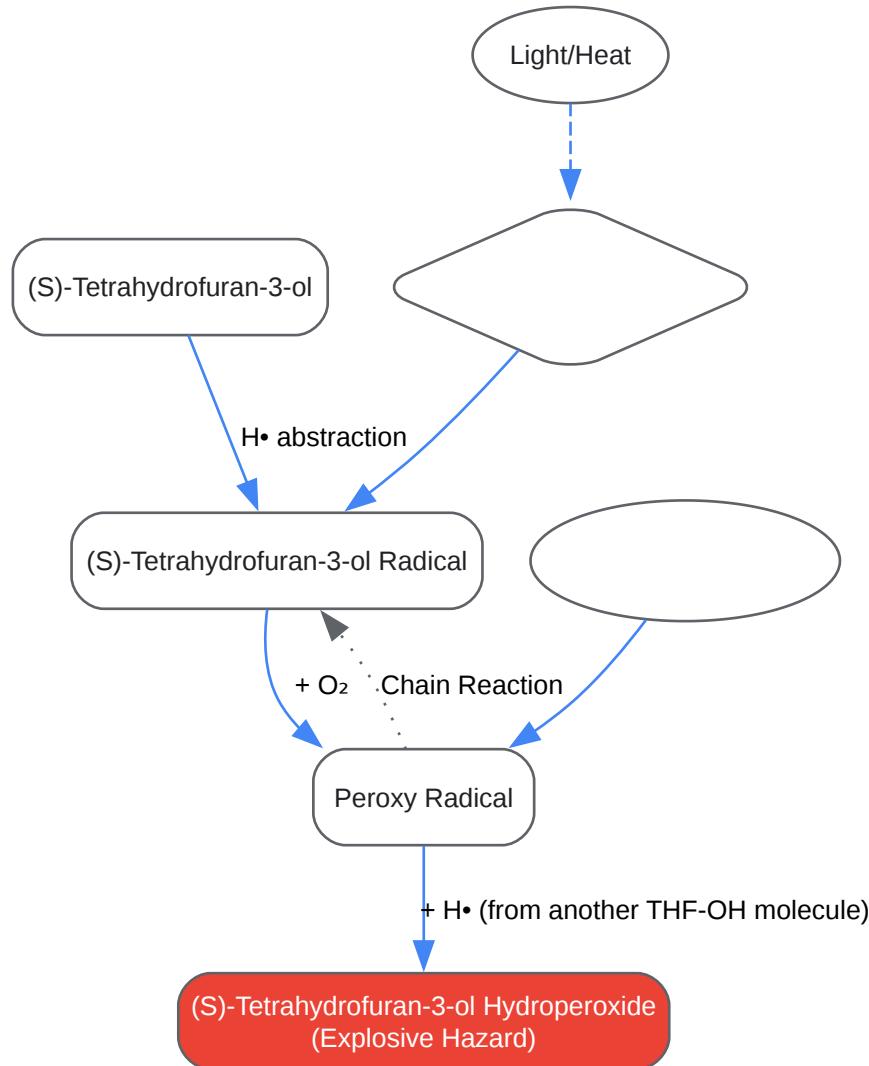
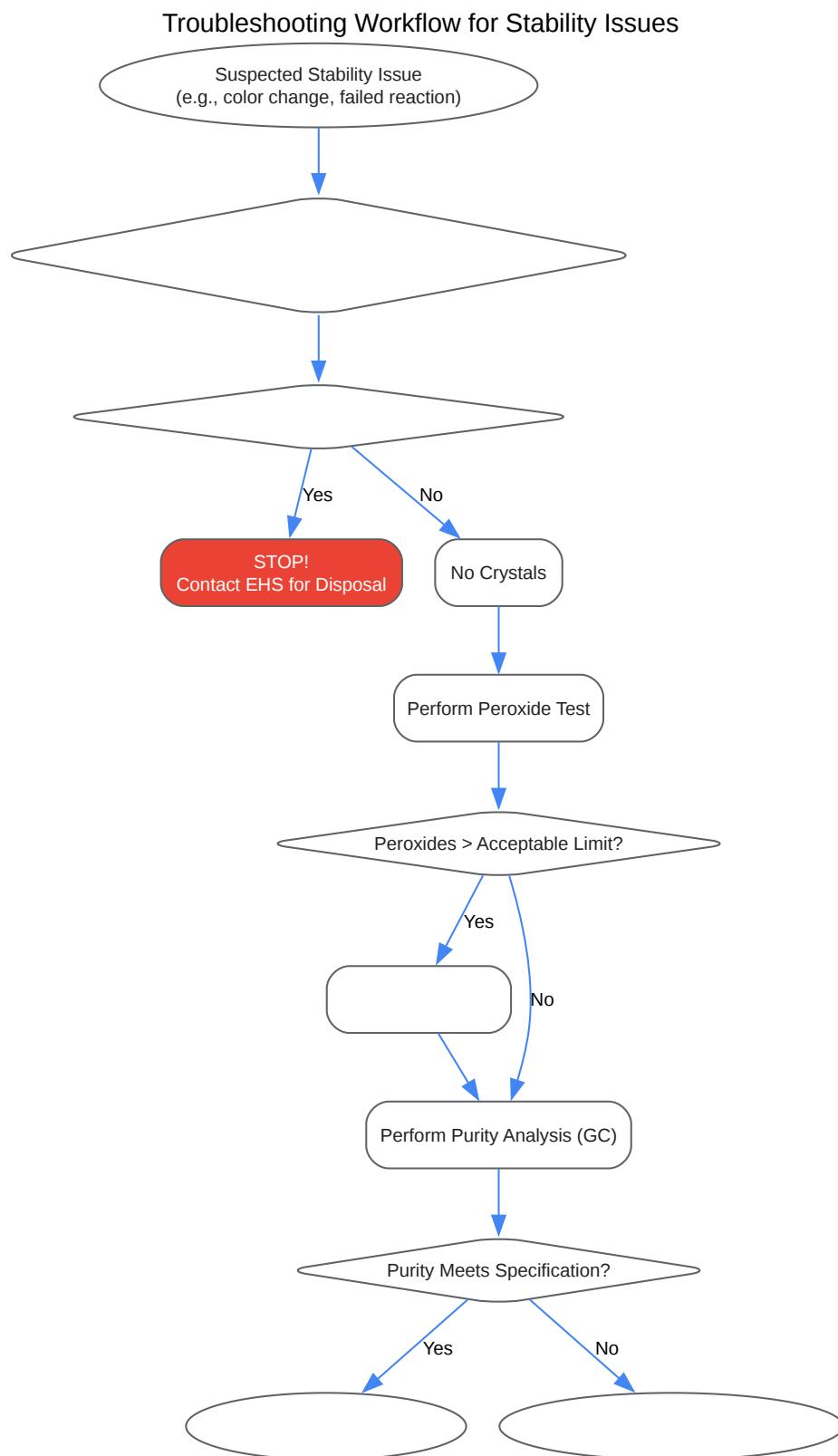

| Storage Temperature | Purity Form | Expected Shelf Life          | Source                                  |
|---------------------|-------------|------------------------------|-----------------------------------------|
| -20°C               | Pure Form   | 3 years                      | <a href="#">[7]</a> <a href="#">[8]</a> |
| 4°C                 | Pure Form   | 2 years                      | <a href="#">[7]</a> <a href="#">[8]</a> |
| Room Temperature    | Pure Form   | 1 year (with proper storage) | <a href="#">[9]</a>                     |
| -80°C               | In Solvent  | 6 months                     | <a href="#">[7]</a>                     |
| -20°C               | In Solvent  | 1 month                      | <a href="#">[7]</a>                     |

Table 2: Physical and Chemical Properties

| Property          | Value                                                 | Source                                   |
|-------------------|-------------------------------------------------------|------------------------------------------|
| Appearance        | Clear colorless to pale yellow liquid                 | <a href="#">[1]</a> <a href="#">[13]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>          | <a href="#">[1]</a> <a href="#">[14]</a> |
| Molecular Weight  | 88.11 g/mol                                           | <a href="#">[1]</a> <a href="#">[14]</a> |
| Boiling Point     | 80 °C at 15 mmHg                                      | <a href="#">[1]</a>                      |
| Density           | ~1.103 g/mL at 25 °C                                  | <a href="#">[1]</a>                      |
| Solubility        | Soluble in water, chloroform, and methanol (slightly) | <a href="#">[1]</a> <a href="#">[15]</a> |
| Flash Point       | 175 °F (~79.4 °C)                                     | <a href="#">[1]</a>                      |


# Mandatory Visualization

## Peroxide Formation in (S)-Tetrahydrofuran-3-ol



[Click to download full resolution via product page](#)

Caption: Mechanism of peroxide formation in **(S)-Tetrahydrofuran-3-ol**.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **(S)-Tetrahydrofuran-3-ol** stability.

## Experimental Protocols

### Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

- Objective: To qualitatively detect the presence of peroxides in **(S)-Tetrahydrofuran-3-ol**.
- Materials:
  - Sample of **(S)-Tetrahydrofuran-3-ol**
  - 10% aqueous potassium iodide (KI) solution (freshly prepared)
  - Starch solution (0.5%)
  - Glacial acetic acid
  - Test tube
- Methodology:
  - Add 1 mL of the **(S)-Tetrahydrofuran-3-ol** sample to a clean test tube.
  - Add 1 mL of glacial acetic acid.
  - Add 1 mL of the freshly prepared 10% potassium iodide solution.
  - Stopper the test tube and shake for 1 minute.
  - Allow the layers to separate. The presence of peroxides will oxidize the iodide ( $I^-$ ) to iodine ( $I_2$ ), resulting in a yellow to brown color in the aqueous layer.[\[16\]](#)
  - For a more sensitive test, add a few drops of the starch solution. A blue-black color indicates the presence of iodine, confirming the presence of peroxides.[\[16\]](#)
- Interpretation: The intensity of the color is proportional to the concentration of peroxides. A faint yellow or pale blue indicates low levels, while a dark brown or deep blue-black color suggests high, potentially dangerous levels of peroxides.

### Protocol 2: Removal of Peroxides

- Objective: To remove peroxides from **(S)-Tetrahydrofuran-3-ol** for safe use in experiments. This should only be performed on samples with low to moderate peroxide levels.
- Materials:
  - Peroxide-containing **(S)-Tetrahydrofuran-3-ol**
  - Activated alumina
  - Separatory funnel or chromatography column
  - Anhydrous magnesium sulfate or sodium sulfate for drying
- Methodology:
  - Prepare a chromatography column packed with activated alumina. The amount of alumina should be approximately 10-20% of the weight of the solvent to be purified.
  - Slowly pass the **(S)-Tetrahydrofuran-3-ol** through the alumina column. The peroxides are adsorbed onto the alumina.
  - Collect the purified solvent.
  - Immediately re-test the purified solvent for the presence of peroxides using the method in Protocol 1 to ensure successful removal.
  - If the solvent needs to be anhydrous, dry it over a suitable drying agent like anhydrous magnesium sulfate and then filter.
  - Important: If inhibitors are desired for storage, a radical scavenger like butylated hydroxytoluene (BHT) can be added at a concentration of 0.025%.[\[11\]](#)

#### Protocol 3: Purity Assessment by Gas Chromatography (GC)

- Objective: To determine the purity of **(S)-Tetrahydrofuran-3-ol** and identify potential impurities.

- Note: The following is a general method. Specific parameters may need to be optimized for your instrument.
- Instrumentation and Columns:
  - Gas chromatograph with a Flame Ionization Detector (FID).
  - A polar capillary column is typically suitable, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX).[\[17\]](#)
- GC Parameters (Example):
  - Injector Temperature: 250 °C
  - Detector Temperature: 250 °C
  - Carrier Gas: Helium or Nitrogen, at an appropriate flow rate.
  - Oven Temperature Program:
    - Initial temperature: 60 °C, hold for 2 minutes.
    - Ramp: Increase at 10 °C/min to 220 °C.
    - Hold at 220 °C for 5 minutes.
  - Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
- Sample Preparation:
  - Dilute the **(S)-Tetrahydrofuran-3-ol** sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
- Data Analysis:
  - Integrate the peak areas of all components in the chromatogram.
  - Calculate the purity by dividing the peak area of the **(S)-Tetrahydrofuran-3-ol** by the total area of all peaks and multiplying by 100%. Identification of unknown impurity peaks may

require mass spectrometry (GC-MS) or comparison with known standards.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-(+)-3-Hydroxytetrahydrofuran | 86087-23-2 [chemicalbook.com]
- 2. 86087-23-2|(S)-(+)-3-Hydroxytetrahydrofuran|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. gjchemical.com [gjchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. louisville.edu [louisville.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Cas 86087-23-2,(S)-(+)-3-Hydroxytetrahydrofuran | lookchem [lookchem.com]
- 14. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Page loading... [guidechem.com]
- 17. cdc.gov [cdc.gov]
- To cite this document: BenchChem. [Technical Support Center: (S)-Tetrahydrofuran-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019299#stability-and-storage-of-s-tetrahydrofuran-3-ol\]](https://www.benchchem.com/product/b019299#stability-and-storage-of-s-tetrahydrofuran-3-ol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)